![molecular formula C16H12FN3O4S B2412165 2-(4-fluorophenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 899958-39-5](/img/structure/B2412165.png)
2-(4-fluorophenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the benzothiazole family and has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
Anticancer Activities
Thiazolyl acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. A study found that an unsubstituted N-benzyl derivative exhibited inhibition of c-Src kinase, a protein involved in cancer progression, with significant inhibition observed in human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cell lines at concentrations of 50 μM. Another derivative, 4-fluorobenzylthiazolyl, showed 64-71% inhibition in cell proliferation of BT-20 and CCRF cells, suggesting potential applications in cancer therapy Asal Fallah-Tafti et al., 2011.
Antimicrobial Activities
Compounds related to the chemical structure of interest have demonstrated high anti-Mycobacterium smegmatis activity, highlighting their potential as antimicrobial agents. This activity is crucial for developing new treatments against bacterial infections, particularly those resistant to conventional antibiotics Meltem Yolal et al., 2012.
Anti-inflammatory and Antioxidant Activities
Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds in this series have exhibited good antioxidant activity in assays such as DPPH radical scavenging and superoxide anion scavenging, while others have shown excellent anti-inflammatory activity. These findings suggest their potential use in treating inflammatory diseases and conditions associated with oxidative stress Satish Koppireddi et al., 2013.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c1-24-12-7-11(20(22)23)8-13-15(12)19-16(25-13)18-14(21)6-9-2-4-10(17)5-3-9/h2-5,7-8H,6H2,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCOZASTVFXICL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2412088.png)
![N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2412090.png)
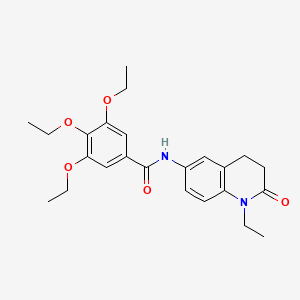
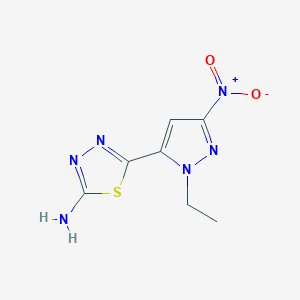
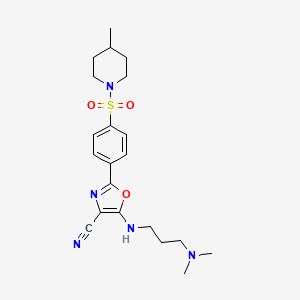
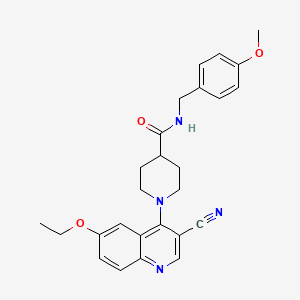
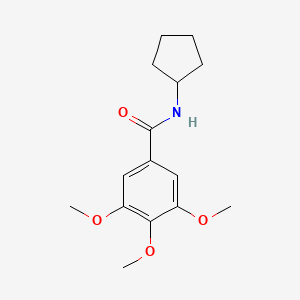
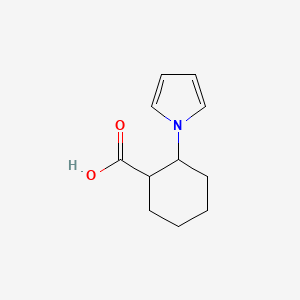
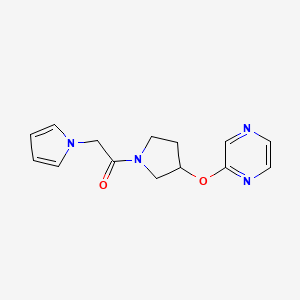
![5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2412101.png)
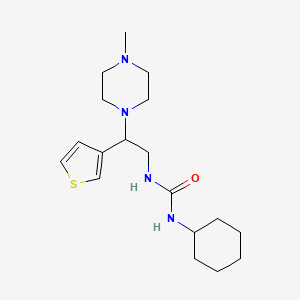
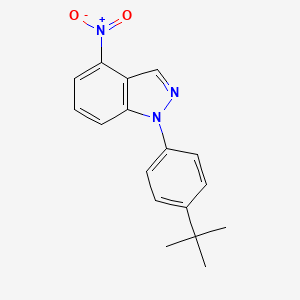
![3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2412104.png)
![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride](/img/structure/B2412105.png)